REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([O-:5])=[O:4].[Na+].[I-].[Na+].[CH2:9](Cl)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C1(C(=CC(=C(C=1)C)C)C)C>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].O>[Cl:1][CH2:2][C:3]([O:5][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:4] |f:0.1,2.3,6.7|
|
Name
|
|
Quantity
|
2.344 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.152 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
80 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
0.781 g
|
Type
|
reactant
|
Smiles
|
C=1(C)C(C)=CC(C)=C(C)C1
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
catalyst
|
Smiles
|
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
|
Name
|
|
Quantity
|
249.3 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the two phase system was stirred mechanically (600 rpm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was introduced to a three-necked 500 mL flask
|
Type
|
ADDITION
|
Details
|
was added to the aqueous phase
|
Type
|
CUSTOM
|
Details
|
were taken at 0, 30, 97, 186, 300 and 400 minutes
|
Duration
|
400 min
|
Type
|
ADDITION
|
Details
|
after the addition of the organic phase
|
Type
|
CUSTOM
|
Details
|
After a brief centrifugation the phases were separated
|
Reaction Time |
7 h |
Name
|
|
Type
|
|
Smiles
|
ClCC(=O)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |